molecular formula C23H17FN4S B287198 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287198
M. Wt: 400.5 g/mol
InChI Key: SZKMFTUYCOWZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been proposed that it exerts its antimicrobial activity by disrupting the membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to disrupt the membrane integrity of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antimicrobial activity against various strains of bacteria and fungi. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, it could be studied for its potential as an antimicrobial agent in the treatment of infectious diseases. Finally, its pharmacokinetic and toxicity profiles could be further investigated to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobiphenyl-4-carbaldehyde with 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a suitable reagent to yield the final product. This synthesis method is efficient and yields a high purity product.

Scientific Research Applications

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antimicrobial agent, as it has been shown to exhibit activity against various strains of bacteria and fungi.

properties

Product Name

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C23H17FN4S

Molecular Weight

400.5 g/mol

IUPAC Name

6-[1-(3-fluoro-4-phenylphenyl)ethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H17FN4S/c1-15(18-12-13-19(20(24)14-18)16-8-4-2-5-9-16)22-27-28-21(25-26-23(28)29-22)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

SZKMFTUYCOWZQU-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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